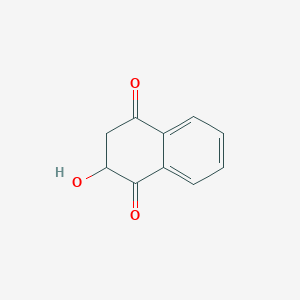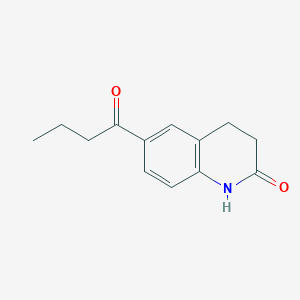
Methanesulfonamide, N-(4-(9-acridinylamino)-3-hydroxyphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanesulfonamide, N-(4-(9-acridinylamino)-3-hydroxyphenyl)- is a chemical compound with the molecular formula C20H17N3O2S and a molecular weight of 363.43 This compound is known for its unique structure, which includes an acridine moiety, a hydroxyphenyl group, and a methanesulfonamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(4-(9-acridinylamino)-3-hydroxyphenyl)- typically involves the reaction of 9-aminoacridine with 4-chloro-3-hydroxybenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
Methanesulfonamide, N-(4-(9-acridinylamino)-3-hydroxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The acridine moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or ferric chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of a nitro group can yield an amine .
科学研究应用
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound has shown potential as a fluorescent probe for studying biological systems due to its acridine moiety, which exhibits fluorescence properties.
Medicine: Research has indicated potential anticancer properties, making it a candidate for drug development.
Industry: It is used in the production of dyes and pigments due to its vibrant color and stability.
作用机制
The mechanism of action of Methanesulfonamide, N-(4-(9-acridinylamino)-3-hydroxyphenyl)- involves its interaction with specific molecular targets and pathways. The acridine moiety intercalates into DNA, disrupting the DNA structure and inhibiting the replication process. This mechanism is particularly relevant in its potential anticancer activity, where it can induce apoptosis in cancer cells by interfering with their DNA .
相似化合物的比较
Similar Compounds
N-(4-(9-acridinylamino)-3-methoxyphenyl)methanesulfonamide: Similar structure but with a methoxy group instead of a hydroxy group.
N-(4-amino-3-methoxyphenyl)methanesulfonamide: Contains an amino group instead of the acridine moiety.
N-(4-cyanophenyl)methanesulfonamide: Contains a cyano group instead of the acridine moiety.
Uniqueness
Methanesulfonamide, N-(4-(9-acridinylamino)-3-hydroxyphenyl)- is unique due to its combination of the acridine moiety and the hydroxyphenyl group. This combination imparts specific chemical and biological properties, such as fluorescence and potential anticancer activity, which are not observed in the similar compounds listed above .
属性
CAS 编号 |
64894-86-6 |
|---|---|
分子式 |
C20H17N3O3S |
分子量 |
379.4 g/mol |
IUPAC 名称 |
N-[4-(acridin-9-ylamino)-3-hydroxyphenyl]methanesulfonamide |
InChI |
InChI=1S/C20H17N3O3S/c1-27(25,26)23-13-10-11-18(19(24)12-13)22-20-14-6-2-4-8-16(14)21-17-9-5-3-7-15(17)20/h2-12,23-24H,1H3,(H,21,22) |
InChI 键 |
BQGVCWLQFXUBCI-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![4-[3-(Tert-butylamino)-2-hydroxypropoxy]benzene-1,2-diol](/img/structure/B14493699.png)

![Dichlorobis[(3,4-dimethylphenyl)methyl]stannane](/img/structure/B14493726.png)



